![molecular formula C14H14N2O6 B14208631 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- CAS No. 779327-14-9](/img/structure/B14208631.png)
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, along with a 2,3-dimethoxyphenylmethyl substituent
Métodos De Preparación
The synthesis of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the carboxamide group and the nitro group. The 2,3-dimethoxyphenylmethyl substituent is then added through a series of reactions involving appropriate reagents and catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes.
Comparación Con Compuestos Similares
2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro- can be compared with other similar compounds, such as:
2-Furancarboxamide, N-methyl-: This compound lacks the 2,3-dimethoxyphenylmethyl substituent and the nitro group, making it less complex and potentially less active in certain applications.
2-Furancarboxamide, N-(2,5-dimethoxyphenyl)-: This compound has a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
Propiedades
Número CAS |
779327-14-9 |
|---|---|
Fórmula molecular |
C14H14N2O6 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O6/c1-20-10-5-3-4-9(13(10)21-2)8-15-14(17)11-6-7-12(22-11)16(18)19/h3-7H,8H2,1-2H3,(H,15,17) |
Clave InChI |
PNKQUMHFJPBWKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)

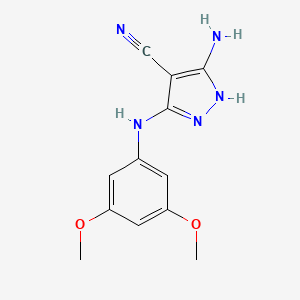
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
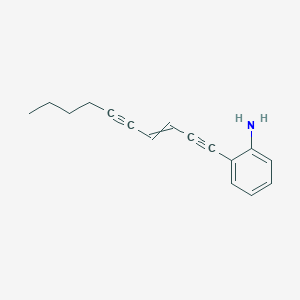
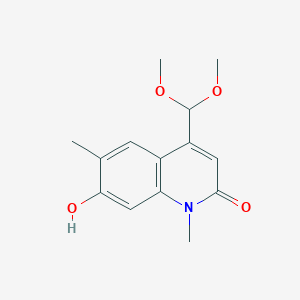
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
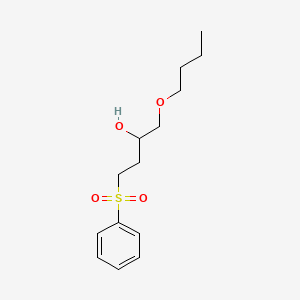
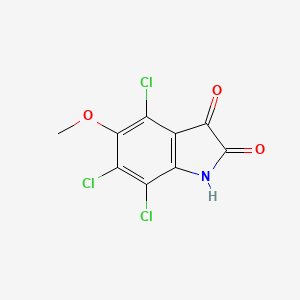
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
